molecular formula C40H53N9O6 B608415 Cyclo(prolyl-tryptophyl-isoleucyl-pipecolyl-pipecolyl-histidyl) CAS No. 127819-96-9

Cyclo(prolyl-tryptophyl-isoleucyl-pipecolyl-pipecolyl-histidyl)

Cat. No. B608415
M. Wt: 755.92
InChI Key: WCNGAVKBHXZVJO-UHFFFAOYSA-N
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Description

L 366682 is an oxytocin antagonist.

Scientific Research Applications

Novel Class of Cyclic Hexapeptide Oxytocin Antagonists

Research has identified a new class of cyclic hexapeptide oxytocin antagonists, derived from Streptomyces silvensis. This class includes analogs like L-365,209, which have shown potential as pharmacological tools for studying the role of oxytocin in labor. These compounds were found to be potent antagonists of oxytocin-stimulated uterine contractions, suggesting their potential use in managing term and preterm labor (Williams et al., 1992).

Biological Activities of Neuropeptide Histidyl-Proline Diketopiperazine

Histidyl-proline diketopiperazine (cyclo(His-Pro)) is a neuropeptide with various central nervous system activities. It's produced from thyrotropin-releasing hormone (TRH) metabolism and mediates several neurological functions, some of which align with or oppose the effects of TRH. It also inhibits prolactin release from the pituitary (Peterkofsky & Battaini, 1980).

In Vitro Pharmacological Profile of Oxytocin Antagonists

Various structurally novel cyclic hexapeptides have been characterized as potent oxytocin antagonists, with high binding affinity for oxytocin receptors. These compounds, such as L-366,948, are selective and effective in blocking oxytocin-stimulated contractions, making them useful for exploring the pharmacology and physiology of oxytocin (Pettibone et al., 1991).

Distribution, Origin, and Function of Cyclo(His-Pro) in Humans

Cyclo(His-Pro), a cyclic dipeptide, is found in various human body fluids and tissues. It's derived partly from thyrotropin-releasing hormone and fluctuates in health and disease, indicating its role as a physiologically active molecule (Prasad, 1988).

Synthesis and Biological Screening of Marine Bacteria Cyclotetrapeptide

The synthesis of a naturally occurring tetrapeptide, cyclo-(isoleucyl-prolyl-leucyl-alanyl), reveals its antifungal and antihelmintic potential. This study highlights the importance of such peptides in developing new bioactive compounds (Dahiya & Gautam, 2010).

properties

CAS RN

127819-96-9

Product Name

Cyclo(prolyl-tryptophyl-isoleucyl-pipecolyl-pipecolyl-histidyl)

Molecular Formula

C40H53N9O6

Molecular Weight

755.92

IUPAC Name

24-((1H-imidazol-5-yl)methyl)-16-((1H-indol-3-yl)methyl)-13-(sec-butyl)octadecahydro-2H,12H-dipyrido[1,2-a:1',2'-d]pyrrolo[1,2-j][1,4,7,10,13,16]hexaazacyclooctadecine-6,12,15,18,23,26(6aH)-hexaone

InChI

1S/C40H53N9O6/c1-3-24(2)34-40(55)49-17-9-7-14-33(49)39(54)48-16-8-6-13-31(48)37(52)45-30(20-26-22-41-23-43-26)38(53)47-18-10-15-32(47)36(51)44-29(35(50)46-34)19-25-21-42-28-12-5-4-11-27(25)28/h4-5,11-12,21-24,29-34,42H,3,6-10,13-20H2,1-2H3,(H,41,43)(H,44,51)(H,45,52)(H,46,50)

InChI Key

WCNGAVKBHXZVJO-UHFFFAOYSA-N

SMILES

CCC(C1C(N2CCCCC2C(N3CCCCC3C(NC(Cc4[nH]cnc4)C(N5CCCC5C(NC(Cc6c7ccccc7[nH]c6)C(N1)=O)=O)=O)=O)=O)=O)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

L 366682;  L-366682;  L366682;  L 366,682;  L-66,682;  L366,682; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclo(prolyl-tryptophyl-isoleucyl-pipecolyl-pipecolyl-histidyl)
Reactant of Route 2
Cyclo(prolyl-tryptophyl-isoleucyl-pipecolyl-pipecolyl-histidyl)
Reactant of Route 3
Cyclo(prolyl-tryptophyl-isoleucyl-pipecolyl-pipecolyl-histidyl)
Reactant of Route 4
Cyclo(prolyl-tryptophyl-isoleucyl-pipecolyl-pipecolyl-histidyl)
Reactant of Route 5
Cyclo(prolyl-tryptophyl-isoleucyl-pipecolyl-pipecolyl-histidyl)
Reactant of Route 6
Cyclo(prolyl-tryptophyl-isoleucyl-pipecolyl-pipecolyl-histidyl)

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